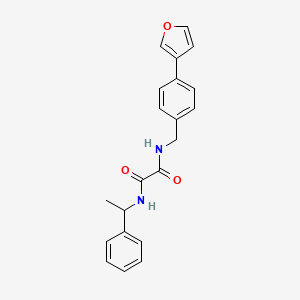

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide

説明

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a furan ring, a benzyl group, and an oxalamide moiety

特性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-15(17-5-3-2-4-6-17)23-21(25)20(24)22-13-16-7-9-18(10-8-16)19-11-12-26-14-19/h2-12,14-15H,13H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQRRNIMOKGAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine and 1-phenylethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Halogenated or nitrated benzyl derivatives.

科学的研究の応用

Medicinal Chemistry

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide has been investigated for its potential as a bioactive compound with various therapeutic properties:

- Anticancer Activity: The compound has shown promise in inhibiting specific cancer cell lines, potentially due to its ability to interact with biological targets such as enzymes or receptors involved in tumor progression.

- Antimicrobial Properties: Preliminary studies suggest that this oxalamide may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

- Oxidation Reactions: The furan ring can be oxidized to yield furanones, which are valuable intermediates in synthetic chemistry.

- Reduction Reactions: The oxalamide moiety can be reduced to form primary or secondary amines, expanding the range of derivatives that can be synthesized from this compound.

Anticancer Research

In a study exploring the anticancer potential of various oxalamides, this compound was evaluated against several cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting specific cancer pathways.

Antimicrobial Studies

Research into the antimicrobial efficacy of this compound highlighted its activity against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

作用機序

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group can participate in π-π interactions, while the oxalamide moiety can form hydrogen bonds, contributing to its binding affinity and specificity.

類似化合物との比較

Similar Compounds

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea moiety instead of oxalamide.

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide linkage, which can impart different chemical and biological properties compared to urea or carbamate analogs. The presence of the furan ring also adds to its distinctiveness, offering potential for unique interactions and reactivity.

生物活性

N1-(4-(furan-3-yl)benzyl)-N2-(1-phenylethyl)oxalamide is a compound of growing interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and a comprehensive data table for reference.

Chemical Structure and Properties

The compound is classified as an oxalamide, characterized by its unique structure which includes a furan ring and a phenethyl moiety. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxalamides, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several oxalamides on human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Antioxidant Activity

Oxalamides are also known for their antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Findings:

The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

Antimicrobial Activity

In addition to anticancer and antioxidant properties, this compound has been tested for antimicrobial activity against various bacterial strains.

Results:

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, indicating its potential as an antimicrobial agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。